1,3-Bis((dicyclopentylphosphino)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis((dicyclopentylphosphino)methyl)benzene is a ligand that is part of a class of compounds known as pincer ligands, which are characterized by their ability to coordinate to a metal center in a tridentate manner. These ligands are known for their stability and the unique electronic properties they confer to the metal complexes they form.
Synthesis Analysis
The synthesis of related pincer ligands involves the reaction of the PC(H)P-arene ligand with metal precursors in the presence of a base. For example, RuCl(η^3-PCP)(PPh3) is formed quantitatively on the reaction of a similar PC(H)P-arene ligand with RuCl2(PPh3)3 at room temperature . This indicates that the synthesis of such ligands and their metal complexes can be achieved through relatively mild and straightforward methods.
Molecular Structure Analysis
The molecular structure of these pincer ligands is such that they can form stable complexes with metals. The Ru(η^3-PCP) complexes, for instance, exhibit conformational isomerism, which is a common feature in such complexes due to the flexibility of the pincer ligand . X-ray crystallography is often used to determine the precise molecular structure of these complexes, revealing details such as bond angles and the spatial arrangement of the ligands around the metal center .
Chemical Reactions Analysis
The chemical reactivity of these complexes is quite remarkable. For instance, the Ru(η^3-PCP) complex can undergo immediate, quantitative exchange of bound N2 for η^2-H2 upon exposure to H2, forming different isomers . Additionally, these complexes can catalyze transfer hydrogenation of ketones efficiently, which is a reaction of significant interest in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pincer ligands and their complexes are influenced by their molecular structure. For example, the electron-rich nature of the pincer ligand in the Ru(η^3-PCP) complex contributes to its reactivity in transfer hydrogenation catalysis . The steric hindrance and electronic properties of the ligands can also be modified, as seen in the synthesis of sterically hindered bis(phosphino)benzenes, which exhibit unusual bond angles around the phosphorus atoms . These properties are crucial for their function as ligands in catalysis and other applications.
Scientific Research Applications
Synthesis and Catalytic Applications
1,3-Bis((dicyclopentylphosphino)methyl)benzene and its derivatives have been explored in various synthetic and catalytic applications. For instance, the synthesis of palladium and platinum complexes utilizing chiral tridentate ligands like 1,3-bis[1-(diphenylphosphino)ethyl]benzene has been studied. These complexes are used in asymmetric aldol reactions, showcasing the versatility of benzene derivatives in catalysis (Longmire, Zhang, & Shang, 1998).
Sensor Technology
Benzene derivatives have also found applications in sensor technology. For example, acyclic dithia benzene derivatives have been utilized in silver(I) ion sensors in membrane-based ion-selective electrodes, highlighting their role in chemical recognition and sensitivity (Casabó, Flor, Romero, Teixidor, & Pérez-Jiménez, 1994).
Polymer Composite Materials
The synthesis optimization of 1,3-bis(isocyanatomethyl)benzene, a derivative of 1,3-bis((dicyclopentylphosphino)methyl)benzene, is significant in the production of optical polymer composite materials. This research highlights the application in construction and automotive industries, emphasizing the role of these compounds in material science (Jianxun, Zheng, Li, Zhang, & Feng, 2018).
Molecular Structure Analysis
The molecule 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene has been synthesized and characterized, with its molecular geometry and vibrational frequencies calculated. This illustrates the importance of these compounds in advanced spectroscopy and theoretical chemistry (Li, Geng, He, & Cui, 2013).
Future Directions
The future directions of 1,3-Bis((dicyclopentylphosphino)methyl)benzene could involve its use in the synthesis of new coordination polymers, as indicated by a study on 1,3-Bis(4′-carboxylatophenoxy)benzene . These coordination polymers have emerged as a peculiar category of multidimensional materials used as photocatalysts for assorted classes of lethal aromatic dyes .
properties
IUPAC Name |
dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNPJNSTEUHTOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471998 |
Source
|
Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((dicyclopentylphosphino)methyl)benzene | |
CAS RN |
255874-48-7 |
Source
|
Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.